molecular formula C27H31N3O B3578662 [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B3578662
M. Wt: 413.6 g/mol
InChI Key: UEDMULSDAFVLEL-UHFFFAOYSA-N
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Description

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperidine and piperazine ring system, linked to a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of a piperazine ring. The final step involves the attachment of the naphthyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the naphthyl group, converting it to a dihydronaphthalene derivative.

    Substitution: The benzyl group can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades.

Comparison with Similar Compounds

Uniqueness: The unique combination of piperidine, piperazine, and naphthyl groups in 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE provides it with distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O/c31-27(26-12-6-10-23-9-4-5-11-25(23)26)30-19-17-29(18-20-30)24-13-15-28(16-14-24)21-22-7-2-1-3-8-22/h1-12,24H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMULSDAFVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](1-NAPHTHYL)METHANONE

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